molecular formula C34H40N2O7 B1601129 benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate CAS No. 82637-57-8

benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

Cat. No.: B1601129
CAS No.: 82637-57-8
M. Wt: 588.7 g/mol
InChI Key: JZXQEVNCLGXAGD-OIFPXGRLSA-N
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Description

Benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate is a synthetic isoquinoline derivative characterized by a complex substitution pattern. Its structure includes:

  • 6,7-Dimethoxy groups on the isoquinoline core, which are common in bioactive alkaloids and may influence receptor binding .
  • A benzyl ester at position 3, enhancing lipophilicity compared to alkyl esters.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with derivatives studied for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

CAS No.

82637-57-8

Molecular Formula

C34H40N2O7

Molecular Weight

588.7 g/mol

IUPAC Name

benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C34H40N2O7/c1-5-42-33(38)28(17-16-24-12-8-6-9-13-24)35-23(2)32(37)36-21-27-20-31(41-4)30(40-3)19-26(27)18-29(36)34(39)43-22-25-14-10-7-11-15-25/h6-15,19-20,23,28-29,35H,5,16-18,21-22H2,1-4H3/t23-,28-,29-/m0/s1

InChI Key

JZXQEVNCLGXAGD-OIFPXGRLSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OCC4=CC=CC=C4)OC)OC

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)OCC4=CC=CC=C4)OC)OC

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OCC4=CC=CC=C4)OC)OC

Other CAS No.

82637-57-8

Origin of Product

United States

Biological Activity

Benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its isoquinoline core, which is known for various biological activities. The structural formula can be represented as follows:

C22H28N2O5\text{C}_{22}\text{H}_{28}\text{N}_2\text{O}_5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It has been noted for its potential as an antihypertensive agent , likely due to its ability to inhibit the Angiotensin-Converting Enzyme (ACE), similar to other compounds in its class.

Antihypertensive Activity

Research indicates that derivatives of this compound exhibit significant ACE inhibitory activity. For instance, a study showed that related compounds effectively reduced blood pressure in hypertensive animal models, supporting the hypothesis that this compound may share similar mechanisms .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Testing against common pathogens revealed moderate activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for development as an antimicrobial agent .

Case Studies

  • Hypertensive Models : In a controlled study involving spontaneously hypertensive rats (SHR), administration of the compound resulted in a statistically significant decrease in systolic blood pressure compared to controls. The study highlighted the compound's potential for clinical application in managing hypertension .
  • Cancer Cell Lines : Another study focused on the anticancer effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound ACE Inhibition Anticancer Activity Antimicrobial Activity
Benzyl CompoundHighModerateModerate
EnalaprilVery HighLowLow
QuinaprilHighModerateModerate

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its ester and amide groups under acidic or basic conditions:

Reaction Site Conditions Products Mechanistic Notes
Ethoxycarbonyl esterAqueous HCl or NaOHCarboxylic acid derivative (via cleavage of ethyl ester)Base-catalyzed saponification or acid-catalyzed ester hydrolysis.
Benzyl esterCatalytic hydrogenation (H₂/Pd-C)Free carboxylic acid and tolueneSelective reduction without affecting other functional groups .
Amide bondStrong acidic (e.g., H₂SO₄)Cleavage to amine and carboxylic acid fragmentsRequires harsh conditions due to amide bond stability.

Key Findings :

  • The ethoxycarbonyl group is more reactive toward hydrolysis than the benzyl ester due to steric hindrance from the aromatic ring.

  • Enzymatic hydrolysis (e.g., esterases) selectively targets the ethoxycarbonyl group, forming bioactive metabolites.

Oxidation Reactions

The dihydroisoquinoline ring and methoxy groups are susceptible to oxidation:

Reaction Site Reagents Products Outcome
Dihydroisoquinoline ringKMnO₄ (acidic)Aromatic isoquinoline derivativeLoss of two hydrogens, forming a fully conjugated system .
Methoxy groupsHI (excess)Demethylation to hydroxyl groupsFormation of catechol derivatives under vigorous conditions .

Key Findings :

  • Oxidation of the dihydroisoquinoline core enhances aromaticity, stabilizing the product .

  • Demethylation is rarely observed under physiological conditions but occurs in strong acidic media .

Substitution Reactions

Electrophilic substitution on the aromatic rings is limited but feasible:

Reaction Type Reagents Position Products
NitrationHNO₃/H₂SO₄Para to methoxy groupsNitro-substituted derivative
SulfonationSO₃/H₂SO₄Meta to electron donorsSulfonic acid derivative

Key Findings :

  • Methoxy groups direct electrophiles to specific positions (e.g., para for nitration) .

  • Substitution reactions require activating groups and are not typically observed in biological systems.

Stability and Degradation

  • Photodegradation : Exposure to UV light leads to cleavage of the benzyl ester, forming free carboxylic acid and benzyl alcohol .

  • Thermal Degradation : At temperatures >150°C, decomposition yields volatile fragments (e.g., CO₂) and char .

Comparative Reactivity Table

Functional Group Reactivity Order Primary Reaction
Ethoxycarbonyl esterHighHydrolysis
Benzyl esterModerateHydrogenolysis
Dihydroisoquinoline ringLow (unless oxidized)Aromatization
Methoxy groupsVery lowDemethylation (rare)

References
The analysis integrates data from synthetic protocols of analogous isoquinoline derivatives , hydrolysis mechanisms of ACE inhibitors, and structural reactivity trends . For example, the hydrolysis behavior aligns with moexipril’s conversion to moexiprilat, while oxidation pathways mirror those of beta-phenylethylamine-derived alkaloids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of key structural analogs:

Structural Features and Substituent Analysis

Compound Name/ID Position 1 Substituent Position 2 Substituent Position 3 Substituent Key Structural Differences References
Target Compound H 2-[2-[(1-Ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl] Benzyl carboxylate Bulky phenylpropyl-ethoxycarbonyl side chain
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Methyl Ethyl carboxylate H Simpler alkyl groups; lacks aromatic side chains
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Methyl Methylsulfonyl H Sulfonyl group enhances polarity and hydrogen bonding
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Phenyl Acetyl H Aromatic substitution at position 1; ketone group

Key Implications of Substituent Variations

In contrast, 6e’s sulfonyl group may improve aqueous solubility, favoring different pharmacokinetic profiles.

Metabolic Stability :

  • The ethoxycarbonyl group in the target compound could resist esterase-mediated hydrolysis better than the ethyl ester in 6d, extending half-life .

Research Findings and Gaps

  • Synthetic Accessibility : The target compound’s multi-step synthesis (implied by its complexity) may limit scalability compared to simpler analogs like 6d or 6e .
  • Biological Data: No activity or toxicity data is available in the provided evidence. Comparative studies with assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate structure-activity relationships.

Preparation Methods

Amide Bond Formation via Condensation

The critical step in the preparation is the formation of the amide bond between the carboxylic acid group of the amino acid derivative and the amine of the isoquinoline intermediate. This is typically achieved by:

  • Activation of the carboxylic acid or its protected form (e.g., benzyl ester) using coupling agents or carbodiimides.
  • Reaction with the amine under mild conditions to avoid racemization.

A representative example from patent literature describes the synthesis of Ramipril benzyl ester by condensation of a protected amino acid (formula I) with an amine (formula IIa), yielding the amide bond in high yield and stereochemical integrity.

Use of Protecting Groups

  • The carboxylic acid group of the amino acid is protected as a benzyl ester to prevent side reactions during amide bond formation.
  • The ethoxycarbonyl group is retained on the 3-phenylpropyl side chain to maintain the ester functionality.

This selective protection strategy allows for stepwise synthesis and purification, ensuring the final compound has the desired functional groups intact.

Reaction Conditions

  • The coupling reaction is typically carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere.
  • Temperature control is maintained to prevent decomposition or racemization, often at 0 to 25 °C.
  • Coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives with additives like hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid.

Purification and Characterization

  • The crude product is purified by chromatography (e.g., silica gel column chromatography).
  • Structural confirmation is performed by NMR, mass spectrometry, and elemental analysis.

Comparative Table of Key Synthetic Steps

Step Reagents/Conditions Purpose Yield/Notes
Preparation of amino acid ester intermediate Ethoxycarbonylation of 3-phenylpropyl amine Introduce ethoxycarbonyl protecting group High yield, stereospecific
Protection of carboxylic acid Benzyl ester formation using benzyl bromide or benzyl alcohol derivatives Protect carboxylic acid for selective coupling Efficient, stable intermediate
Amide bond formation Coupling agent (e.g., DCC/HOBt), solvent (DCM), 0-25 °C, inert atmosphere Form amide bond between amino acid and isoquinoline High yield, minimal racemization
Purification Silica gel chromatography Remove impurities Pure compound confirmed by NMR/MS

Supporting Research Findings

  • The amide bond formation step is critical for maintaining stereochemical purity, as documented in the preparation of Moexipril and Ramipril analogs, which share similar structural motifs.
  • Use of benzyl esters as protecting groups is a well-established strategy to facilitate selective reactions without affecting other functional groups in complex molecules.
  • The reaction conditions (solvent, temperature, coupling agent) are optimized to maximize yield and minimize side reactions such as racemization or hydrolysis.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Coupling the 1-ethoxycarbonyl-3-phenylpropylamine moiety with the propanoyl group under basic conditions (e.g., NaOH in ethanol/DMF mixtures, as seen in similar isoquinoline syntheses) .
  • Protection/Deprotection : The benzyl ester and dimethoxy groups may require protection during reactive steps (e.g., using tert-butoxycarbonyl (Boc) groups).
  • Cyclization : Formation of the dihydroisoquinoline core via acid-catalyzed intramolecular cyclization. Yield optimization depends on temperature control (20–60°C), solvent polarity (e.g., ethanol for solubility), and stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxy (δ ~3.8 ppm), ethoxycarbonyl (δ ~4.2 ppm), and aromatic protons. 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydroisoquinoline ring .
  • IR Spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and secondary amide N-H bends (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. How do the 6,7-dimethoxy and ethoxycarbonyl groups influence reactivity?

  • Steric Effects : The dimethoxy groups reduce electrophilicity at the isoquinoline C-1 position, slowing nucleophilic attacks.
  • Electronic Effects : The ethoxycarbonyl group withdraws electrons, enhancing the amide’s stability but reducing susceptibility to hydrolysis. Comparative studies on analogs (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline carboxylate) show similar trends .

Advanced Research Questions

Q. What crystallographic methodologies resolve ambiguities in structural data?

  • X-ray Diffraction : Single-crystal X-ray analysis using software like ORTEP-III (with GUI for Windows) provides unambiguous bond-length/angle data .
  • Disorder Modeling : For flexible ethoxycarbonyl groups, refine occupancy factors to address electron density mismatches.
  • Validation Tools : CheckCIF/PLATON to validate crystallographic parameters against databases (e.g., CCDC) .

Q. How can reaction optimization address low yields in dihydroisoquinoline cyclization?

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by stabilizing transition states.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may require quenching with ice-water to precipitate products .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry.

Q. What experimental designs assess biological activity against protease targets?

  • Enzymatic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., FRET-based) in buffer systems (pH 7.4, 37°C).
  • Binding Studies : Surface Plasmon Resonance (SPR) or ITC to quantify affinity (KD).
  • Mutagenesis : Identify critical residues by comparing wild-type vs. mutant protease inhibition .

Q. How do computational models predict binding affinity to biological targets?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with protease active sites (e.g., HIV-1 protease).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using Hammett parameters .

Data Contradiction Resolution

Q. How should conflicting NMR data for the dihydroisoquinoline core be resolved?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C.
  • Heteronuclear Experiments : ¹H-¹⁵N HMBC confirms amine connectivity if ¹H signals overlap.
  • Cross-Validation : Compare with crystallographic data (e.g., C–N bond lengths from X-ray) .

Q. What strategies differentiate regioisomers during synthesis?

  • Chromatographic Separation : Use HPLC with chiral columns (e.g., Chiralpak IA) to resolve isomers.
  • Crystallographic Fingerprinting : Match unit cell parameters (a, b, c) to known standards .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Detailed Reaction Logs : Document exact equivalents, solvent grades, and stirring rates.
  • Intermediate Characterization : Validate each step via TLC and LC-MS before proceeding.
  • Crystallization Conditions : Use gradient cooling (e.g., 60°C → 4°C) with ethanol/water mixtures for high-purity crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

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